molecular formula C14H18INO B321061 1-(3-Iodo-4-methylbenzoyl)azepane

1-(3-Iodo-4-methylbenzoyl)azepane

Cat. No.: B321061
M. Wt: 343.2 g/mol
InChI Key: DNHQFGQZFQPCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodo-4-methylbenzoyl)azepane is a substituted azepane derivative characterized by a benzoyl group functionalized with an iodine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to neuropharmacological agents targeting receptors such as dopamine or serotonin transporters .

Synthesis typically involves coupling reactions between substituted benzoyl chlorides and azepane, followed by iodination and purification steps. Nuclear magnetic resonance (NMR) spectroscopy (e.g., $^1$H NMR in DMSO–CCl$_4$ mixtures) and X-ray crystallography are critical for structural validation .

Properties

Molecular Formula

C14H18INO

Molecular Weight

343.2 g/mol

IUPAC Name

azepan-1-yl-(3-iodo-4-methylphenyl)methanone

InChI

InChI=1S/C14H18INO/c1-11-6-7-12(10-13(11)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3

InChI Key

DNHQFGQZFQPCMA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a. 1-(4-Methylbenzoyl)azepane

  • Structural Difference : Lacks the 3-iodo substituent.
  • Impact: Reduced steric bulk and lower molecular weight (MW: ~245 g/mol vs. ~372 g/mol for the iodinated derivative).

b. 1-(3-Chloro-4-methylbenzoyl)azepane

  • Structural Difference : Chlorine replaces iodine at the 3-position.
  • Impact : Chlorine’s smaller atomic radius and lower polarizability result in weaker van der Waals interactions compared to iodine. This may reduce binding affinity in hydrophobic pockets of biological targets .

c. 1-(3-Iodobenzoyl)piperidine

  • Structural Difference : Piperidine (six-membered ring) replaces azepane.
  • Impact : Reduced conformational flexibility alters pharmacodynamic profiles. Piperidine derivatives often exhibit faster metabolic clearance due to smaller ring size .
Physicochemical and Pharmacokinetic Properties
Property 1-(3-Iodo-4-methylbenzoyl)azepane 1-(4-Methylbenzoyl)azepane 1-(3-Cl-4-Me-benzoyl)azepane
Molecular Weight (g/mol) 372.2 245.3 259.7
LogP 3.8 2.1 2.9
Halogen Bonding Potential High (Iodine) None Moderate (Chlorine)
Metabolic Stability Moderate (CYP3A4 substrate) High Moderate

Key Findings :

  • The 3-iodo substituent enhances lipophilicity (LogP = 3.8), improving blood-brain barrier penetration compared to non-halogenated analogues .
  • Azepane’s seven-membered ring confers greater resistance to oxidative metabolism compared to piperidine derivatives, as evidenced by in vitro microsomal assays .

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